molecular formula C19H21NO2 B3022753 Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate CAS No. 87813-03-4

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

Cat. No. B3022753
CAS RN: 87813-03-4
M. Wt: 295.4 g/mol
InChI Key: CBOILEULVFQPKE-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C19H21NO2 . It has a molecular weight of 295.38 . The compound is also known as “rac-methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate” and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m0/s1 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl groups attached to different carbon atoms on the ring. The carboxylate group is attached to the nitrogen atom in the ring via a methyl group .


Physical And Chemical Properties Analysis

“Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate” is a liquid at room temperature .

Scientific Research Applications

Pharmaceutical Development

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate is often studied for its potential use in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers explore its efficacy, safety, and mechanism of action in treating different diseases .

Neuroscience Research

This compound is also significant in neuroscience research. It is used to study the effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These studies help in understanding the compound’s potential therapeutic effects on neurological disorders such as Parkinson’s disease and depression .

Chemical Synthesis

In the field of chemical synthesis, Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic chemistry, facilitating the creation of new compounds for various applications.

Analytical Chemistry

Analytical chemists use this compound as a standard or reference material in various analytical techniques. Its well-defined chemical properties allow for the calibration of instruments and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .

Toxicology Studies

Toxicologists study Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate to understand its toxicological profile. These studies assess its potential toxicity, exposure risks, and safe handling practices. The data generated is crucial for regulatory compliance and safety assessments in both industrial and laboratory settings .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a lead compound in the design of new drugs. Researchers modify its structure to enhance its pharmacological properties, aiming to develop more effective and safer therapeutic agents.

Sigma-Aldrich Sigma-Aldrich Benchchem

Safety and Hazards

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOILEULVFQPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465567
Record name METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438492-33-2
Record name METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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